molecular formula C6H8ClFN2 B6241394 4-fluoro-3-methylpyridin-2-amine hydrochloride CAS No. 2377033-23-1

4-fluoro-3-methylpyridin-2-amine hydrochloride

Cat. No.: B6241394
CAS No.: 2377033-23-1
M. Wt: 162.6
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Description

4-Fluoro-3-methylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C6H7FN2 and a molecular weight of 126.134 g/mol. It is a derivative of pyridine, featuring a fluorine atom at the 4-position and a methyl group at the 3-position of the pyridine ring, along with an amine group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting from 2-fluoro-4-methylpyridine: The compound can be synthesized by reducing oxime 8 to the corresponding amine hydrochloride 9 using methanolic hydrogen chloride with Pd/C as a catalyst. Cyclization is achieved by treatment with potassium thiocyanate.

  • Starting from 2-bromo-4-methylpyridine: Another synthetic route involves starting from 2-bromo-4-methylpyridine, which undergoes a series of reactions to yield the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and catalysts can vary based on cost and availability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine hydrochloride.

  • Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Methanolic hydrogen chloride with Pd/C as a catalyst is commonly used for reduction.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: The corresponding amine hydrochloride.

  • Substitution Products: Different substituted pyridine derivatives.

Scientific Research Applications

4-Fluoro-3-methylpyridin-2-amine hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand the interactions of pyridine derivatives with biological molecules.

  • Medicine: It is investigated for its potential therapeutic properties in drug discovery and development.

  • Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-fluoro-3-methylpyridin-2-amine hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 3-Fluoro-4-methylpyridin-2-amine hydrochloride: Similar structure with the fluorine and methyl groups swapped.

  • 2-Fluoro-3-methylpyridin-2-amine hydrochloride: Similar structure with the positions of the fluorine and methyl groups reversed.

Uniqueness: 4-Fluoro-3-methylpyridin-2-amine hydrochloride is unique due to its specific arrangement of fluorine and methyl groups on the pyridine ring, which influences its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2377033-23-1

Molecular Formula

C6H8ClFN2

Molecular Weight

162.6

Purity

95

Origin of Product

United States

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